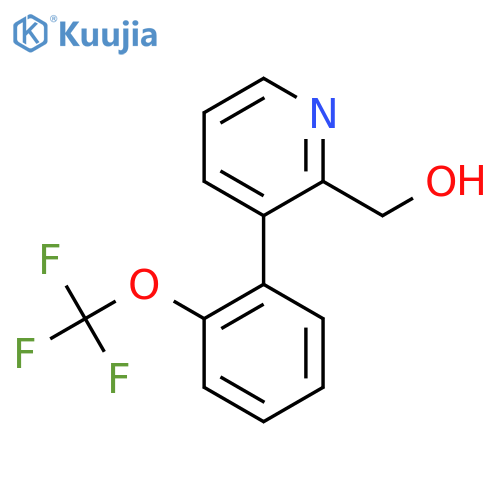Cas no 1261562-16-6 (3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol)

1261562-16-6 structure
商品名:3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol
CAS番号:1261562-16-6
MF:C13H10F3NO2
メガワット:269.219213962555
CID:4986955
3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol 化学的及び物理的性質
名前と識別子
-
- 3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol
-
- インチ: 1S/C13H10F3NO2/c14-13(15,16)19-12-6-2-1-4-10(12)9-5-3-7-17-11(9)8-18/h1-7,18H,8H2
- InChIKey: RQUUZUIQZDVRRR-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC=CC=1C1=CC=CN=C1CO)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 286
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 42.4
3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013003517-1g |
3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol |
1261562-16-6 | 97% | 1g |
$1564.50 | 2023-09-03 | |
| Alichem | A013003517-500mg |
3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol |
1261562-16-6 | 97% | 500mg |
$782.40 | 2023-09-03 | |
| Alichem | A013003517-250mg |
3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol |
1261562-16-6 | 97% | 250mg |
$484.80 | 2023-09-03 |
3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol 関連文献
-
1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
1261562-16-6 (3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol) 関連製品
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 42464-96-0(NNMTi)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
